An In-Depth Technical Guide to the Fundamental Chemical Properties of Pyrazolo[1,5-a]pyridin-5-amine
An In-Depth Technical Guide to the Fundamental Chemical Properties of Pyrazolo[1,5-a]pyridin-5-amine
Abstract: This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of Pyrazolo[1,5-a]pyridin-5-amine (CAS No. 1101120-37-9). As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug development. Its structural similarity to purines makes the pyrazolo[1,5-a]pyridine scaffold a privileged core for developing therapeutic agents, particularly protein kinase inhibitors.[1][2] This document synthesizes critical data on its chemical identity, spectroscopic profile, and safe handling protocols, offering field-proven insights for laboratory applications.
Chemical Identity and Core Physicochemical Properties
Pyrazolo[1,5-a]pyridin-5-amine is a fused N-heterocyclic compound featuring a pyrazole ring fused to a pyridine ring, with an amine substituent at the 5-position.[3][4] This arrangement provides a rigid, planar scaffold with a versatile functional handle (the amine group) for further chemical modification.[1] Its purine-like structure is a key feature that drives its exploration in various biological applications.[2]
A summary of its core properties is presented below. It is important to note that while the molecular formula and weight are well-defined, experimental data such as melting point and solubility are not widely available in public literature and are typically found in supplier-specific documentation.
| Property | Value | Source |
| CAS Number | 1101120-37-9 | [3][5][6][7] |
| Molecular Formula | C₇H₇N₃ | [3][4] |
| Molecular Weight | 133.15 g/mol | [3][4] |
| Appearance | Typically a solid (powder/crystals) | Inferred from related compounds |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Data not publicly available | - |
| IUPAC Name | Pyrazolo[1,5-a]pyridin-5-amine | [3] |
Spectroscopic Profile for Structural Elucidation
Definitive structural confirmation of Pyrazolo[1,5-a]pyridin-5-amine relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are proprietary to chemical suppliers, the expected spectral characteristics can be inferred from the parent scaffold and substituted analogs.[3][6]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the fused ring system. The presence of the electron-donating amine group at C5 would typically shield adjacent protons, causing an upfield shift compared to the unsubstituted Pyrazolo[1,5-a]pyridine.[8] A broad singlet corresponding to the -NH₂ protons would also be present, the chemical shift of which is dependent on the solvent and concentration.
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¹³C NMR: The carbon spectrum will display seven distinct signals. The carbon atom C5, bonded to the nitrogen of the amine group, would experience a significant upfield shift due to the shielding effect of the nitrogen atom. Spectral data for the parent pyrazolo[1,5-a]pyrimidine scaffold provides reference points for the expected chemical shifts.[9][10]
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Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion (M⁺) peak corresponding to the molecular weight of 133.15. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₇H₇N₃. Fragmentation patterns would likely involve the loss of HCN or other small nitrogen-containing fragments.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations from the primary amine group, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=N/C=C stretching vibrations will also be prominent in the fingerprint region.[11][12]
Synthesis, Reactivity, and Applications
The strategic importance of Pyrazolo[1,5-a]pyridin-5-amine lies in its utility as a versatile intermediate for creating diverse chemical libraries, particularly for drug discovery.
Synthesis of the Pyrazolo[1,5-a]pyridine Core
The synthesis of the core pyrazolo[1,5-a]pyridine scaffold is well-established and typically involves cyclization strategies. A predominant and highly effective method is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles like alkenes or alkynes.[12] This approach allows for the construction of a wide variety of substituted pyrazolo[1,5-a]pyridine architectures under facile conditions.[13] Another key strategy involves the condensation of 3-aminopyrazole derivatives with 1,3-biselectrophilic compounds, which builds the pyrimidine portion of the fused ring system.[1][14]
Reactivity and Functionalization
The 5-amino group is the primary site of reactivity, serving as a nucleophile. This allows for a wide range of subsequent functionalization reactions essential for structure-activity relationship (SAR) studies in drug development:
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Amide and Sulfonamide Formation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) yields the corresponding amides and sulfonamides.
-
Nucleophilic Aromatic Substitution (NAS): The amine can act as a nucleophile to displace leaving groups on other aromatic or heteroaromatic rings.[1]
-
Cross-Coupling Reactions: The amine can be converted into a halide or triflate, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or alkyl groups.[15]
Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold and its analogs are of immense interest in medicinal chemistry due to their wide spectrum of biological activities.[2][14] The related pyrazolo[1,5-a]pyrimidine core is found in several marketed drugs and is a well-known inhibitor of various protein kinases, which are critical targets in cancer therapy.[15][16]
Derivatives of Pyrazolo[1,5-a]pyridin-5-amine are explored for their potential as:
-
Protein Kinase Inhibitors: Many kinase inhibitors feature a nitrogen-rich heterocyclic core that mimics the adenine region of ATP, enabling them to bind competitively to the kinase active site. The pyrazolo[1,5-a]pyridine scaffold is ideal for this purpose.[14][15]
-
Anticancer Agents: Due to their role as kinase inhibitors, these compounds have demonstrated significant antiproliferative and cytotoxic effects in various cancer cell lines.[1][17]
-
Antiviral and Antimicrobial Agents: The scaffold has also been investigated for activity against various viruses and bacteria.[14][17]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Pyrazolo[1,5-a]pyridin-5-amine should be obtained from the supplier, general safety precautions for related aromatic amines and pyrazole derivatives should be strictly followed.[18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18][20]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18][21]
-
Exposure Routes: Avoid contact with skin and eyes, as well as ingestion and inhalation.[18][19] In case of contact, rinse the affected area immediately with plenty of water.[18][20] If inhaled, move to fresh air.[18]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[19][21]
Conclusion
Pyrazolo[1,5-a]pyridin-5-amine is a fundamentally important heterocyclic compound that serves as a high-value building block in modern medicinal chemistry. Its robust synthesis, versatile reactivity centered on the 5-amino group, and the proven biological relevance of its core scaffold make it a compound of significant interest for the development of novel therapeutics. Researchers and drug development professionals can leverage its properties to design and synthesize targeted libraries aimed at discovering next-generation drugs, particularly in oncology. A thorough understanding of its chemical properties and adherence to strict safety protocols are essential for its effective and safe application in the laboratory.
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